2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
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Overview
Description
2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under reflux conditions. For instance, the synthesis might start with the diazotization of 4-chloroaniline followed by reaction with 2-aminoacetonitrile hydrochloride to form an intermediate, which is then cyclized under reflux in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK inhibitors.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its dual inhibition of c-Met and VEGFR-2 kinases, showing promising anticancer activities.
Uniqueness
2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique structural features that allow for specific interactions with molecular targets, leading to potent biological activities. Its combination of a triazolo and pyrimidine ring system provides a versatile scaffold for drug design .
Properties
CAS No. |
921112-31-4 |
---|---|
Molecular Formula |
C21H17ClN6 |
Molecular Weight |
388.9g/mol |
IUPAC Name |
4-(4-chlorophenyl)-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN6/c1-13-14(2)27(11-15-7-9-23-10-8-15)20-18(13)21-25-19(26-28(21)12-24-20)16-3-5-17(22)6-4-16/h3-10,12H,11H2,1-2H3 |
InChI Key |
HSIRWBVSJKJQTH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Cl)CC5=CC=NC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Cl)CC5=CC=NC=C5)C |
Origin of Product |
United States |
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